

Phenyl Bromoacetate: A Technical Guide to its Physicochemical Properties

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Compound of Interest

Compound Name: Phenyl Bromoacetate

Cat. No.: B105193

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This technical guide provides an in-depth overview of the melting and boiling points of **Phenyl Bromoacetate** (CAS No: 620-72-4), a key reagent in organic synthesis. The document outlines its fundamental physicochemical properties, details the experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

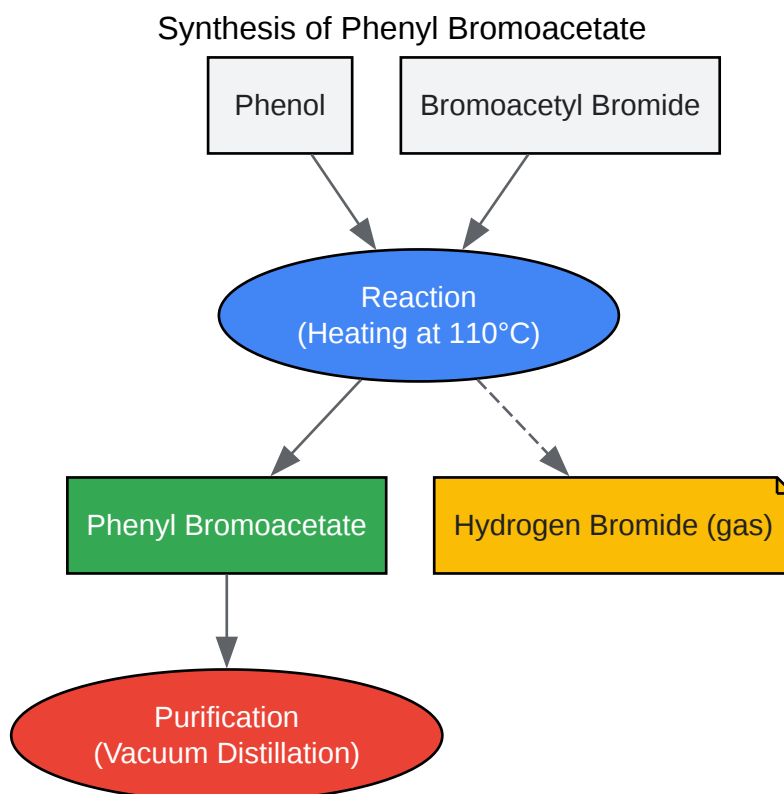
Core Physicochemical Data

Phenyl bromoacetate is an aromatic ester that presents as an off-white to pale beige solid at room temperature.^[1] Its key physical properties are summarized below, providing a baseline for its handling, storage, and application in a laboratory setting.

Property	Value	Conditions
Melting Point	31-33 °C	(lit.) ^{[1][2][3]}
Boiling Point	134 °C	at 15 mmHg ^{[1][2][3]}
Density	1.508 g/mL	at 25 °C (lit.) ^{[1][2][3]}
Molar Mass	215.04 g/mol	

Synthesis of Phenyl Bromoacetate

Phenyl bromoacetate is synthesized through the esterification reaction of phenol with bromoacetyl bromide. The process involves heating the reactants, which leads to the formation of the ester and the release of hydrogen bromide gas. The final product is then purified by distillation under reduced pressure.



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Caption: Synthesis pathway of **Phenyl Bromoacetate**.

Experimental Protocols

Accurate determination of melting and boiling points is crucial for verifying the purity and identity of a compound. The following sections detail the standard methodologies for these measurements.

Determination of Melting Point

The capillary method is the standard technique for determining the melting point of a crystalline solid like **Phenyl Bromoacetate**.^[4] This procedure relies on heating a small sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar digital device) OR Thiele tube setup
- Glass capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the **Phenyl Bromoacetate** sample is thoroughly dry and finely powdered using a mortar and pestle.^{[5][6]}
- Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to compact the solid into the bottom of the tube.^{[2][6]} The packed sample height should be 2-3 mm for an accurate measurement.^{[5][6]}
- Initial Rapid Determination (Optional but Recommended): Perform a quick heating run to find an approximate melting point. This saves time in the subsequent, more precise measurements.^{[2][5][7]}
- Accurate Determination:
 - Place the packed capillary tube into the heating block of the apparatus.^[8]
 - Set the starting temperature to about 15-20°C below the approximate melting point found earlier.^{[5][6]}

- Heat at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[\[5\]](#)
- Record the temperature at which the first drop of liquid appears (onset of melting).[\[1\]](#)
- Continue heating slowly and record the temperature at which the entire sample has completely melted into a transparent liquid.[\[1\]](#)
- Reporting: The melting point is reported as a range from the onset temperature to the complete melting temperature (e.g., 31-33 °C).[\[2\]](#) A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[\[2\]](#)

Determination of Boiling Point under Reduced Pressure

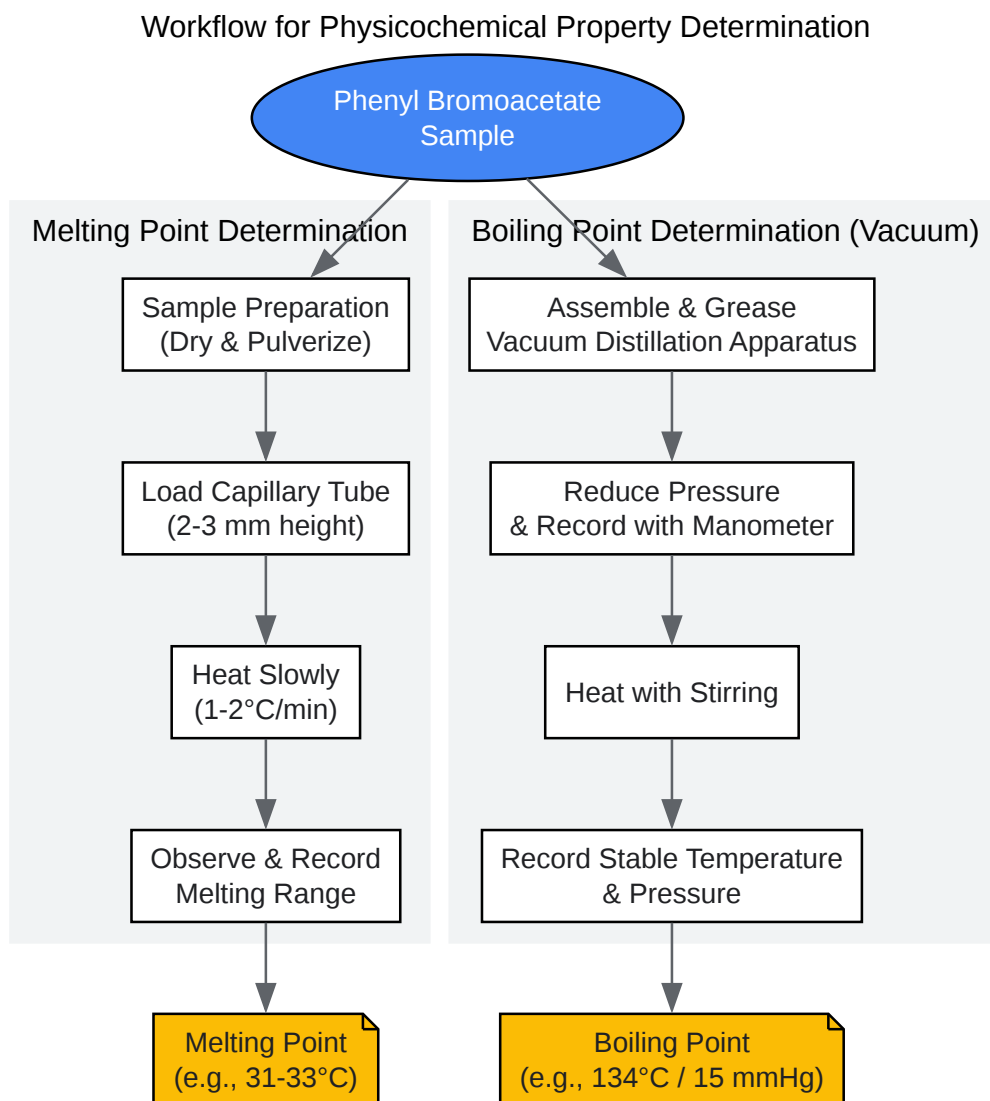
Given that **Phenyl Bromoacetate** can decompose at higher temperatures, its boiling point is determined under reduced pressure (vacuum distillation).[\[9\]](#)[\[10\]](#) This technique lowers the temperature required for the liquid to boil.

Apparatus:

- Vacuum distillation setup (round-bottom flask, Claisen adapter, condenser, vacuum adapter, receiving flask)
- Heating mantle or oil bath
- Stir bar or boiling chips (a stir bar is preferred for vacuum distillation)[\[11\]](#)
- Vacuum source (e.g., water aspirator or vacuum pump)
- Manometer (to measure pressure)
- Thermometer (calibrated)
- Thick-walled vacuum tubing
- Grease for glass joints

Procedure:

- Apparatus Assembly:
 - Inspect all glassware for cracks or defects that could cause an implosion under vacuum.
[\[11\]](#)
 - Grease all ground-glass joints to ensure an airtight seal, which is critical for achieving and maintaining low pressure.[\[11\]](#)
 - Place the **Phenyl Bromoacetate** sample and a stir bar into the distilling flask.
 - Assemble the vacuum distillation apparatus as shown in standard laboratory guides. A Claisen adapter is recommended to minimize bumping.[\[11\]](#)
 - Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
- Distillation Process:
 - Turn on the vacuum source and allow the pressure inside the apparatus to stabilize. Record the pressure from the manometer.[\[11\]](#)
 - Begin stirring and gently heat the distilling flask.
 - Observe the temperature as the liquid begins to boil and the vapor condenses.
 - The boiling point is the stable temperature reading on the thermometer when the liquid is actively distilling, characterized by a ring of condensing vapor on the thermometer bulb.
[\[12\]](#)[\[13\]](#)
- Reporting: The boiling point is reported along with the pressure at which it was measured (e.g., 134 °C at 15 mmHg).



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Caption: General workflow for determining melting and boiling points.

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